molecular formula C10H6Cl2N2O B6299907 5-(2,4-Dichlorophenyl)-2-hydroxypyrimidine, 95% CAS No. 103824-18-6

5-(2,4-Dichlorophenyl)-2-hydroxypyrimidine, 95%

Cat. No. B6299907
CAS RN: 103824-18-6
M. Wt: 241.07 g/mol
InChI Key: WJOGPWXEOXKGLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2,4-Dichlorophenyl)-2-hydroxypyrimidine, 95% (5-DCP-2-H) is an organic compound that belongs to the class of heterocyclic compounds. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms. 5-DCP-2-H is a colorless solid and is used in a variety of scientific research applications. It is commercially available in 95% purity, meaning that it contains 95% of the desired compound and 5% of other impurities.

Scientific Research Applications

5-(2,4-Dichlorophenyl)-2-hydroxypyrimidine, 95% has been used in a variety of scientific research applications. It has been used to study the mechanism of action of enzymes, to study the biochemical and physiological effects of drugs, and to study the effects of environmental pollutants on living organisms. It has also been used to study the structure and function of proteins, and to study the structure and function of DNA and RNA.

Mechanism of Action

5-(2,4-Dichlorophenyl)-2-hydroxypyrimidine, 95% is believed to act as an inhibitor of enzymes. It binds to the active site of the enzyme, preventing the substrate from binding and thus inhibiting the enzyme's activity. It has been used to study the mechanism of action of various enzymes, including proteases, phosphatases, and kinases.
Biochemical and Physiological Effects
5-(2,4-Dichlorophenyl)-2-hydroxypyrimidine, 95% has been used to study the biochemical and physiological effects of drugs. It has been used to study the effects of drugs on the nervous system, the cardiovascular system, the endocrine system, and the immune system. It has also been used to study the effects of drugs on cell growth and differentiation, as well as on gene expression.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-(2,4-Dichlorophenyl)-2-hydroxypyrimidine, 95% in laboratory experiments is that it is commercially available in 95% purity. This makes it easy to obtain and use in experiments. However, one of the limitations of using 5-(2,4-Dichlorophenyl)-2-hydroxypyrimidine, 95% is that it is not very stable, and it may degrade over time. This can lead to inaccurate results and may require the use of more stringent storage conditions.

Future Directions

In the future, 5-(2,4-Dichlorophenyl)-2-hydroxypyrimidine, 95% may be used to study the effects of drugs on cancer cells and to study the effects of environmental pollutants on living organisms. It may also be used to study the structure and function of proteins, DNA, and RNA. Additionally, it may be used to study the mechanism of action of enzymes, as well as to study the biochemical and physiological effects of drugs. Finally, 5-(2,4-Dichlorophenyl)-2-hydroxypyrimidine, 95% may be used to develop new drugs and to develop new methods for drug delivery.

Synthesis Methods

5-(2,4-Dichlorophenyl)-2-hydroxypyrimidine, 95% can be synthesized from the reaction of 2,4-dichlorophenol and hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out in aqueous solution at room temperature. The reaction is complete in a few hours and yields 5-(2,4-Dichlorophenyl)-2-hydroxypyrimidine, 95% in 95% purity.

properties

IUPAC Name

5-(2,4-dichlorophenyl)-1H-pyrimidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2N2O/c11-7-1-2-8(9(12)3-7)6-4-13-10(15)14-5-6/h1-5H,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJOGPWXEOXKGLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=CNC(=O)N=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90544847
Record name 5-(2,4-Dichlorophenyl)pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90544847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

103824-18-6
Record name 5-(2,4-Dichlorophenyl)pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90544847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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